Physical and chemical properties of diacetyl tartaric acid
Physical and chemical properties of diacetyl tartaric acid
An In-Depth Technical Guide to the Physical and Chemical Properties of Diacetyl Tartaric Acid
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 2,3-diacetoxybutanedioic acid, commonly known as diacetyl tartaric acid. While often discussed in the context of its glyceride esters (DATEM), this document focuses on the core molecule itself, which serves as a critical precursor and hydrolysis product. We will explore its molecular structure, synthesis, and key physicochemical characteristics. Furthermore, this guide details its chemical reactivity, with a particular emphasis on hydrolytic stability, and presents robust analytical methodologies for its characterization, including titrimetric, spectroscopic, and chromatographic techniques. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, mechanistic understanding of this versatile dicarboxylic acid.
Molecular Structure and Synthesis
Diacetyl tartaric acid is a derivative of tartaric acid, a naturally occurring dicarboxylic acid. The core structure consists of a four-carbon butanedioic acid backbone where the hydroxyl groups at carbons 2 and 3 are esterified with acetyl groups.
Nomenclature:
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Systematic IUPAC Name: 2,3-diacetoxybutanedioic acid
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Common Name: Diacetyl tartaric acid
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CAS Number: 51591-38-9 (for L-isomer)
The molecule possesses two stereocenters, leading to different stereoisomers (L, D, and meso). The L-(+)-tartaric acid isomer is the most common natural form, and consequently, (-)-diacetyl-L-tartaric acid is a frequently synthesized derivative. The chirality of the parent tartaric acid is a critical determinant of the final product's optical properties and its interactions in biological systems.
Synthesis Pathway
The primary industrial synthesis of diacetyl tartaric acid involves the acetylation of tartaric acid using acetic anhydride. This reaction is typically catalyzed by a strong acid. While sulfuric acid can be used, it can lead to aggressive, exothermic reactions and product discoloration.[1] Concentrated phosphoric acid is often preferred as it allows for a more controlled reaction with fewer side products.[2]
The reaction proceeds via the formation of diacetyl tartaric anhydride as a key intermediate. This anhydride is then either isolated or reacted in situ with mono- and diglycerides to produce Diacetyl Tartaric Acid Esters of Mono- and Diglycerides (DATEM), a widely used food emulsifier.[3][4] For the purpose of obtaining the free acid, the anhydride can be carefully hydrolyzed.
Causality of Experimental Choices:
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Acetic Anhydride: Serves as the acetylating agent, providing the acetyl groups to esterify the hydroxyls of tartaric acid.
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Acid Catalyst (e.g., H₃PO₄): The catalyst protonates the carbonyl oxygen of acetic anhydride, making it a more potent electrophile and accelerating the nucleophilic attack by the hydroxyl groups of tartaric acid.
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Temperature Control: The initial reaction is exothermic. Controlling the temperature, often starting at 50-55 °C and then maintaining it at 80-90 °C, is crucial to prevent decomposition and the formation of unwanted by-products.[1][2]
Caption: Synthesis of diacetyl tartaric acid from tartaric acid and acetic anhydride.
Physicochemical Properties
The physical state and solubility of diacetyl tartaric acid are dictated by the interplay of its polar carboxylic acid groups and the more nonpolar acetyl ester groups. The commercial products it is part of, DATEM, are described as sticky, viscous liquids, fat-like pastes, or yellow waxes.[4][5] The free acid, when isolated, is a crystalline solid.
Data Summary
The following table summarizes the key physicochemical properties of diacetyl tartaric acid and its related commercial esters (DATEM).
| Property | Value / Description | Source(s) |
| Appearance | Crystalline white solid (isolated acid). Commercial esters (DATEM) are ivory/yellow powders, waxes, or viscous liquids. | [6][7] |
| Molecular Formula | C₈H₁₀O₈ | - |
| Molecular Weight | 234.16 g/mol | - |
| Melting Point (DATEM) | Approximately 45 °C | [8] |
| Solubility | Water: Dispersible.[3] Organic Solvents: Soluble in methanol, ethanol, ethyl acetate, and acetone.[3] | [3] |
| HLB Value (DATEM) | 9-10 (indicative of a good oil-in-water emulsifier) | [8] |
Chemical Properties and Reactivity
Acidity and pKa
The esterification of the hydroxyl groups at the C2 and C3 positions with acetyl groups introduces electron-withdrawing functionality. This inductive effect (-I effect) pulls electron density away from the carboxyl groups, stabilizing the resulting carboxylate conjugate base. This stabilization facilitates the dissociation of the proton (H⁺), and therefore, it is predicted that the pKa values for diacetyl tartaric acid will be slightly lower (i.e., more acidic) than those of tartaric acid.
Hydrolytic Stability
The ester linkages in diacetyl tartaric acid are susceptible to hydrolysis, a critical property influencing its stability and metabolic fate.
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Aqueous Environment: In an aqueous medium, the compound undergoes spontaneous hydrolysis to yield mono- and di-glycerides and acetylated tartaric acid (in the case of DATEM), or ultimately acetic acid and tartaric acid.[5][8]
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Atmospheric Moisture: The material can hydrolyze in moist air, liberating the characteristic odor of acetic acid.[4][5]
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Enzymatic Hydrolysis: The rate of hydrolysis can be significantly accelerated by enzymes, such as pancreatic lipase.[5][8]
This susceptibility to hydrolysis is a key aspect of its function and degradation. In pharmaceutical applications, this property must be carefully considered in formulation design to ensure shelf-life stability, especially in aqueous or high-humidity environments.
Caption: Hydrolysis pathway of diacetyl tartaric acid.
Analytical Characterization Protocols
A multi-faceted approach is required for the comprehensive characterization of diacetyl tartaric acid, combining titrimetric, spectroscopic, and chromatographic methods.
Titrimetric Analysis
Titrimetric methods are fundamental for determining bulk properties and purity, such as acid value and the content of its constituent acids after hydrolysis.
Protocol: Determination of Acid Value Causality: The acid value quantifies the amount of free carboxylic acid groups present. It is a measure of free acids and is critical for quality control and for monitoring hydrolysis during storage. This protocol is adapted from JECFA standards for related compounds.[3]
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Sample Preparation: Accurately weigh approximately 2 g of the sample into a 250 mL Erlenmeyer flask.
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Dissolution: Add 100 mL of a neutralized solvent mixture (e.g., equal parts ethanol and diethyl ether, neutralized to a phenolphthalein endpoint). Gently warm if necessary to dissolve the sample completely.
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Titration: Add a few drops of phenolphthalein indicator solution. Titrate the sample with standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.
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Calculation: Acid Value = (V × N × 56.1) / W
-
Where:
-
V = volume of KOH solution used (mL)
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N = normality of the KOH solution
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56.1 = molecular weight of KOH ( g/mol )
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W = weight of the sample (g)
-
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity assessment.
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¹H NMR: Proton NMR can be used to identify and quantify the different moieties in the molecule. A patent describes performing ¹H NMR measurements at 400 MHz in CDCl₃ at 50°C.[6] A small amount of acetic acid is sometimes added to shift the residual water peak away from analyte signals.[6] Expected signals would include singlets for the acetyl protons (around 2.1 ppm), methine protons on the tartaric backbone (around 5.7 ppm), and a broad signal for the carboxylic acid protons.
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¹³C NMR: Carbon NMR provides information on the carbon skeleton. Key signals would be expected for the carbonyl carbons of the carboxylic acid (~170 ppm), the carbonyl carbons of the acetyl esters (~169 ppm), the methine carbons of the backbone (~70 ppm), and the methyl carbons of the acetyl groups (~20 ppm). A reference spectrum is available on ChemicalBook for the L-isomer.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:
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O-H Stretch: A broad band around 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
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C-H Stretch: Around 3000-2850 cm⁻¹.
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C=O Stretch: Two distinct, strong bands. One for the carboxylic acid carbonyl (~1760 cm⁻¹) and one for the ester carbonyl (~1740 cm⁻¹).
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C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the esters and carboxylic acid.
Chromatographic Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the preferred method for assessing the purity of diacetyl tartaric acid and quantifying it in various matrices. The following is a representative protocol based on established methods for tartaric acid.[10]
Protocol: Purity Assessment by RP-HPLC Causality: This method separates compounds based on their polarity. The nonpolar stationary phase (C18) retains the moderately polar diacetyl tartaric acid, while a polar, aqueous mobile phase elutes it. The acidic buffer ensures the carboxylic acid groups are protonated, leading to a single, sharp chromatographic peak.
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Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, with pH adjusted to 2.6 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/Visible detector at 210 nm.
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Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of diacetyl tartaric acid reference standard in the mobile phase at a concentration of ~1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the sample and determine its concentration and purity by comparing its peak area to the calibration curve.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability of the compound.
-
TGA measures weight loss as a function of temperature, identifying the decomposition temperature. Studies on related tartaric acid derivatives show decomposition temperatures starting around 288-297 °C.[11]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and heats of fusion.[12]
Applications in Research and Industry
While the esters of diacetyl tartaric acid (DATEM) are famous as food emulsifiers in baking,[13][14] the free acid itself holds potential in several fields:
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Pharmaceuticals: As a chiral building block in asymmetric synthesis or as a dicarboxylic acid excipient in drug formulation to form salts or co-crystals with active pharmaceutical ingredients (APIs), potentially modifying their solubility and bioavailability.
-
Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of biodegradable polyesters, leveraging its ester linkages and bifunctional nature.
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Material Science: As a precursor for novel phase-change materials or other functional organic materials.[11]
Conclusion
Diacetyl tartaric acid is a structurally precise molecule whose properties are a direct consequence of its tartaric acid backbone and dual acetyl ester groups. Its acidity, susceptibility to hydrolysis, and thermal characteristics are predictable and measurable through a suite of robust analytical techniques. A thorough understanding of these properties, from synthesis to degradation, is essential for its effective application, whether as a synthetic intermediate, a pharmaceutical excipient, or a functional monomer. This guide has provided the foundational knowledge and detailed protocols necessary for scientists and researchers to confidently work with and characterize this important compound.
References
-
FAO/WHO. (2009). DIACETYLTARTARIC and FATTY ACID ESTERS of GLYCEROL. FAO JECFA Monographs 7. [Link]
- Sadtler Research Laboratories. Sadtler Index of 1H-NMR spectra. (Referenced in multiple patents, specific entry not directly linkable).
-
Eastwood, J., & Vavasour, E. (2001). DIACETYL TARTARIC AND FATTY ACID ESTERS OF GLYCEROL. WHO FOOD ADDITIVES SERIES: 48. INCHEM. [Link]
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FAO/WHO. (1966). Diacetyltartaric acid and fatty acid esters of glycerol. FAO Nutrition Meetings Report Series 40abc. INCHEM. [Link]
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FAO. (2001). Diacetyltartaric and fatty acid esters of glycerol. FAO. [Link]
- Van Oosten, C. W. (2000). Diacetyl tartaric acid esters of mono- and diglycerides based on C12 to C22 fatty acids. EP1016647B1.
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Wikipedia. DATEM. [Link]
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Al-Yasari, A., et al. (2020). Figure: TGA curves of tartaric acid... ResearchGate. [Link]
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Purdue University. Table of Acids with Ka and pKa Values. [Link]
- Zhang, T. (2012). Preparation method of diacetyl tartaric acid monoglyceride and diglyceride. CN102464455A.
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Al-Yasari, A., et al. (2020). Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications. PMC. [Link]
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IJNRD. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. IJNRD. [Link]
- Liu, G., et al. (2012). Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides. US20120058232A1.
- Cahn, F. J., et al. (2003). Diacetyl tartaric acid esters of mono- and diglycerides based on C12 to C22 fatty acids. US6642278B1.
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SIELC. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column. [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA).... [Link]
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Fukami, T. (2016). Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid. International Journal of Chemistry. [Link]
-
Chemsino. (2019). Diacetyl Tartaric Acid Esters of Mono and Diglycerides TDS. [Link]
-
The Good Scents Company. diacetyl tartaric acid esters of mono- and diglycerides. [Link]
-
SpectraBase. (+)-tartaric acid, diethyl ester - [FTIR] - Spectrum. [Link]
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